molecular formula C7H11Cl3N2O B2606010 (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride CAS No. 2089388-97-4

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

Cat. No. B2606010
CAS RN: 2089388-97-4
M. Wt: 245.53
InChI Key: AVUNDUCVDXJOFX-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride, also known as R-(-)-3-aminopyrrolidine dihydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a chiral molecule that contains both an amine and an alcohol functional group, making it a versatile building block for the synthesis of various compounds.

Scientific Research Applications

Enantiomerically Pure Compound Synthesis

  • Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol was prepared through a kinetic resolution process, utilizing Candida antarctica SP435-L lipase. This compound was transformed into (R)-1-(pyridin-3-yl)-2-aminoethanol, a significant moiety in beta(3)-adrenergic receptor ligands (Perrone et al., 2006).

Asymmetric Synthesis Process

  • A scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride was reported, involving borane-dimethyl sulfide reduction and catalytic oxazaborolidine. The stereochemistry is set through this reduction process, and the enantiomeric excess depends on substrate addition rate and temperature (Duquette et al., 2003).

Antibacterial and Antifungal Activity Studies

  • New pyridine derivatives were synthesized and tested for their antibacterial and antifungal activities. The synthesis involved 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to various benzothiazoles with potential antimicrobial properties (Patel & Agravat, 2007).

Complexation with Copper and Cadmium

  • The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde led to the formation of complexes with copper(II) and cadmium(II) chlorides. These compounds were characterized through various spectroscopic methods and single-crystal X-ray diffraction, contributing to the understanding of coordination chemistry (Mardani et al., 2019).

Synthesis of Antiviral Agents

  • A study explored the synthesis of 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones, new carbocyclic analogues of 7-deazaguanosine with antiviral activity. This research contributed to the development of potential antiviral compounds (Legraverend et al., 1985).

properties

IUPAC Name

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNDUCVDXJOFX-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1[C@H](CO)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

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